molecular formula C11H15Cl2N3O3 B4678311 (2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine

(2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine

Cat. No.: B4678311
M. Wt: 308.16 g/mol
InChI Key: DOFKHGROBBIIBI-GFULKKFKSA-N
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Description

(2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine is a complex organic compound characterized by its unique structural features. It contains a piperidine ring, a nitro group, and an oxazolidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents are employed to introduce the nitro group.

    Formation of the Oxazolidine Ring: This involves cyclization reactions using amino alcohols and aldehydes or ketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride (NaH).

Major Products

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine and oxazolidine rings may also contribute to its binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine: shares similarities with other nitro-containing piperidine derivatives and oxazolidine compounds.

Uniqueness

  • The combination of the piperidine ring, nitro group, and oxazolidine ring in a single molecule makes it unique compared to other compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N3O3/c12-8(10(13)15-5-2-1-3-6-15)9(16(17)18)11-14-4-7-19-11/h14H,1-7H2/b10-8+,11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFKHGROBBIIBI-GFULKKFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=C(C(=C2NCCO2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C(=C(\C(=C/2\NCCO2)\[N+](=O)[O-])/Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine
Reactant of Route 2
(2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine
Reactant of Route 3
(2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine
Reactant of Route 4
(2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine
Reactant of Route 5
(2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine
Reactant of Route 6
(2E)-2-[(Z)-2,3-dichloro-1-nitro-3-piperidin-1-ylprop-2-enylidene]-1,3-oxazolidine

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